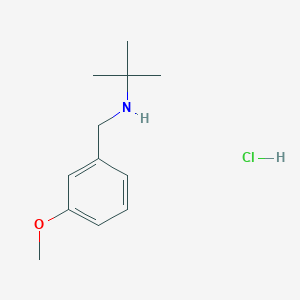

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride is an organic compound with the chemical formula C12H20ClNO. It is a colorless to light yellow liquid with a special aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions

Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, ketones, and substituted benzyl compounds .

Aplicaciones Científicas De Investigación

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mecanismo De Acción

The mechanism of action of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system .

Comparación Con Compuestos Similares

- N-(4-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride

- N-(3-Ethoxybenzyl)-2-methyl-2-propanamine hydrochloride

- N-(3-Methoxyphenyl)-2-methyl-2-propanamine hydrochloride

Uniqueness: N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride is unique due to its specific methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a methoxybenzyl group, contributes to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will delve into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H17ClN2O, with a CAS number of 1049678-26-3. The compound's structure is characterized by:

- Methoxybenzyl Group : Enhances solubility and reactivity.

- Propanamine Backbone : Serves as a base for various substitutions.

This compound exhibits its biological effects primarily through its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme plays a crucial role in the endocannabinoid system, and its inhibition can lead to increased levels of endocannabinoids, potentially influencing pain and inflammation pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound demonstrates significant antimicrobial activity against various pathogens. A study conducted on different bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound also exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

-

In Vivo Efficacy Against Infections :

A study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, suggesting potential therapeutic applications in infectious diseases. -

Neuropharmacological Applications :

The compound has been explored as a lead for neuropharmacological agents due to its interaction with neurotransmitter systems. In vitro assays demonstrated that it modulates dopamine receptor activity, which may have implications for treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the methoxy group or the propanamine backbone can lead to variations in potency and selectivity against specific targets.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals differences in biological activity:

| Compound Name | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| N-(3-Methoxybenzyl)-1-propanamine hydrochloride | 64 | FAAH inhibition |

| N-(3-Methoxybenzyl)-1-butanamine hydrochloride | 128 | Enzyme modulation |

This table illustrates how structural variations influence antimicrobial efficacy and potential therapeutic applications.

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWBWKXIRPPVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.